molecular formula C14H12N4O3S B2948774 N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide CAS No. 431057-13-5

N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide

Cat. No.: B2948774
CAS No.: 431057-13-5
M. Wt: 316.34
InChI Key: AVQXJEWCKYEICA-UHFFFAOYSA-N
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Description

N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide is a thiourea-based benzamide derivative characterized by a 4-nitrobenzamide core linked to a 5-methylpyridin-2-yl group via a carbamothioyl (-NHC(S)NH-) bridge.

Properties

IUPAC Name

N-[(5-methylpyridin-2-yl)carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-2-7-12(15-8-9)16-14(22)17-13(19)10-3-5-11(6-4-10)18(20)21/h2-8H,1H3,(H2,15,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQXJEWCKYEICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

  • Formation of the Carbamothioyl Intermediate: : The reaction begins with the introduction of a carbamothioyl group to the 5-methylpyridine ring. This can be achieved by reacting 5-methylpyridine-2-amine with carbon disulfide and a suitable base, such as potassium hydroxide, to form the corresponding dithiocarbamate. The dithiocarbamate is then treated with an alkylating agent, such as methyl iodide, to yield the carbamothioyl intermediate.

  • Coupling with 4-Nitrobenzoyl Chloride: : The carbamothioyl intermediate is then coupled with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form this compound. The reaction is typically carried out in an organic solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to introduce additional functional groups or modify existing ones.

  • Reduction: : The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and heat.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, ethanol, and room temperature.

    Substitution: Ammonia, thiols, alkoxides, organic solvents (e.g., ethanol, dichloromethane), and reflux conditions.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects, such as apoptosis, cell proliferation, or immune response modulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-(aryl/heteroaryl carbamothioyl)-4-nitrobenzamides. Key structural analogs include:

Compound Name Substituent (R) Melting Point (°C) Yield (%) Key Applications/Properties Source
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide 4-oxo-2-thioxoimidazolidin-5-yl 244–245 50 Anticancer potential, high thermal stability
N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide (L1) 4-chlorophenyl, 4-fluoro Not reported 60–79 Anticancer activity (PC3, HepG2 cells)
N-((3-chlorophenethyl)carbamothioyl)-4-nitrobenzamide 3-chlorophenethyl Not reported High Neurotropic activity, intermediate for cyclic compounds
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide 2,4-dioxoimidazolidin-5-yl 222–224 50 Structural diversity, NMR/IR confirmed

Substituent Impact :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity and binding to biological targets, as seen in the anticancer activity of L1 and L2 .
  • Heteroaryl groups (e.g., pyridine, imidazolidinone) improve solubility and thermal stability. For example, imidazolidinone-containing derivatives exhibit melting points >200°C, ideal for high-temperature applications .
  • Alkyl/aryl chains (e.g., phenethyl) influence pharmacokinetics; the 3-chlorophenethyl group in neuroactive analogs facilitates blood-brain barrier penetration .
Physicochemical Properties
  • Melting Points : Nitro-substituted analogs generally exhibit higher melting points (168–246°C) due to strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
  • Spectroscopic Data :
    • ¹H NMR : NH protons in thiourea bridges resonate at δ 10.10–12.58 ppm, while aromatic protons (ArH) appear at δ 7.21–8.36 ppm .
    • IR : Strong absorption bands at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1350 cm⁻¹ (C=S stretch) confirm thiourea-amide connectivity .

Biological Activity

N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring, a carbamothioyl group, and a nitrobenzamide moiety. The presence of these functional groups contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Molecular Formula: C14H13N3OS
Molecular Weight: 271.338 g/mol
CAS Number: 431057-13-5

The compound's mechanism of action involves interaction with various biological targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions. Additionally, it can engage with cellular receptors to activate signaling pathways that influence processes such as apoptosis and immune responses.

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens. The nitro group is crucial for this activity as it can be reduced to form reactive intermediates that bind to DNA, leading to cell death .

2. Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . The presence of the nitro group enhances its pharmacokinetic properties, making it a promising candidate for treating inflammatory diseases.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Molecular docking studies revealed that the compound interacts with key proteins involved in cancer progression, suggesting a multi-target mechanism .

Study on Anticancer Activity

In a study published in 2023, researchers synthesized various derivatives of nitrobenzamide compounds and tested their anticancer efficacy against breast cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity with an IC50 value lower than many known chemotherapeutics .

Study on Antimicrobial Efficacy

Another study explored the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-((5-methylpyridin-2-yl)carbamothioyl)benzamideLacks nitro groupReduced antimicrobial activity
N-((5-methylpyridin-2-yl)carbamothioyl)-4-chlorobenzamideContains chloro groupVaries in stability and reactivity
N-((5-methylpyridin-2-yl)carbamothioyl)-4-aminobenzamideContains amino groupAltered pharmacological properties

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